
2-(Diphenylphosphanyl)-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is an organophosphorus compound with the molecular formula C20H20NP. This compound features a phosphanyl group (PPh2) and an amine group (NH2) attached to a phenylethan backbone. It is known for its utility in various chemical reactions, particularly in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method involves the reaction of diphenylphosphine with 2-bromo-1-phenylethan-1-amine under basic conditions. The reaction typically uses a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at room temperature.
Ph2PH+BrCH2CH(NH2)Ph→Ph2PCH2CH(NH2)Ph+HBr
-
Reductive Amination: : Another method involves the reductive amination of 2-(diphenylphosphino)acetaldehyde with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.
Ph2PCH2CHO+PhNH2+Na(OAc)3BH→Ph2PCH2CH(NH2)Ph+Na(OAc)2B
Industrial Production Methods
Industrial production of 2-(Diphenylphosphanyl)-1-phenylethan-1-amine often involves large-scale batch reactions using the direct synthesis method. The reaction conditions are optimized for yield and purity, with careful control of temperature and solvent conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Ph2PCH2CH(NH2)Ph+H2O2→Ph2P(O)CH2CH(NH2)Ph
-
Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Ph2PCH2CH(NH2)Ph+RBr→Ph2PCH2CH(NHR)Ph+HBr
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
2-(Diphenylphosphanyl)-1-phenylethan-1-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a probe for phosphine-based drug delivery systems. Its ability to form stable complexes with metals makes it useful in imaging and diagnostic applications.
Industry
In the industrial sector, this compound is employed in the synthesis of fine chemicals and pharmaceuticals
Propriétés
IUPAC Name |
2-diphenylphosphanyl-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNYDYNCOCRMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
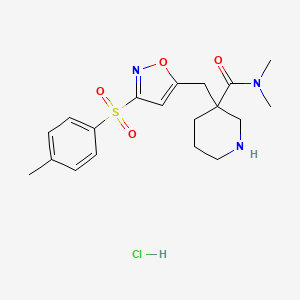

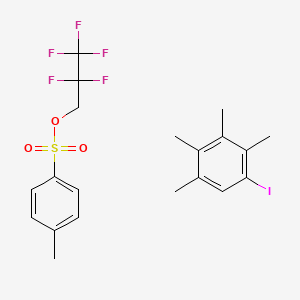

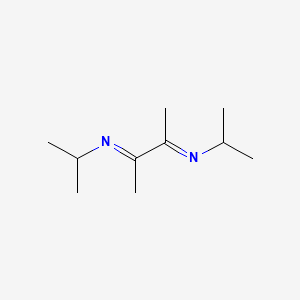


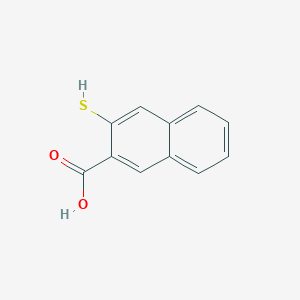

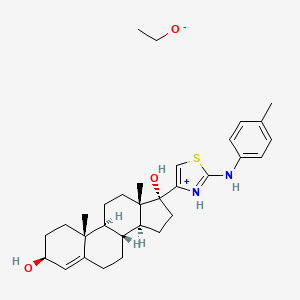
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
